Ethyl 3-ethoxyprop-2-enoate
Overview
Description
Ethyl 3-ethoxyprop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from 2-propenoic acid and ethanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-ethoxy-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-Propenoic acid+EthanolAcid Catalyst2-Propenoic acid, 3-ethoxy-, ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of 2-propenoic acid, 3-ethoxy-, ethyl ester is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of efficient separation techniques, such as distillation, ensures the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-ethoxy-, ethyl ester involves its interaction with various molecular targets depending on the specific application. In polymerization reactions, the ester group undergoes radical or ionic polymerization to form long-chain polymers. In biological systems, the ester can be hydrolyzed to release the active 2-propenoic acid, which can then interact with cellular targets.
Comparison with Similar Compounds
2-Propenoic acid, ethyl ester: Similar in structure but lacks the ethoxy group.
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Contains a cyano group, making it more reactive in certain chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group, which imparts different chemical properties.
Uniqueness: Ethyl 3-ethoxyprop-2-enoate is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical processes. This makes it a valuable compound in the synthesis of specialized polymers and other chemical products.
Properties
IUPAC Name |
ethyl 3-ethoxyprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFPVUDTFABDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878994 | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-26-9 | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethoxy-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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